Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
Description
Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that features a unique structure combining multiple functional groups
Properties
Molecular Formula |
C22H18ClN3O4 |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
methyl 2-[[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C22H18ClN3O4/c1-29-18-11-13(7-9-17(18)27)20-21(26-12-14(23)8-10-19(26)25-20)24-16-6-4-3-5-15(16)22(28)30-2/h3-12,24,27H,1-2H3 |
InChI Key |
ZZKOFECUUXMBEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Step 1: Imidazo[1,2-a]pyridine Core Formation
The imidazo[1,2-a]pyridine framework is typically synthesized via heteroannulation reactions . A copper-catalyzed method using 2-aminopyridines and ynamides under oxidative conditions (e.g., Cu(OTf)₂, O₂, MeCN, 60°C) yields the core structure . For example:
-
Reagents : Cu(OTf)₂ (20 mol%), O₂, MeCN.
Step 2: N-Arylation via Pd-Catalyzed Cross-Coupling
The benzoate group is introduced via Pd-catalyzed C–N cross-coupling . Anilines react with chloronitrobenzenes using ligands like L17 and bases (e.g., K₃PO₄) to form intermediate arylamines. Subsequent steps (e.g., hydrogenation, cyclization) refine the product .
| Reaction Stage | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Cu(OTf)₂, O₂, MeCN | 60°C, 12 h | 62% |
| N-Arylation | Pd catalyst (L17), K₃PO₄, EtOH/H₂O | 80–120°C | 51–89% |
Imidazo[1,2-a]pyridine Formation
The copper-catalyzed heteroannulation proceeds via oxidative cyclization :
-
Coordination : The 2-aminopyridine coordinates with Cu(II).
-
Oxidative Addition : The ynamide undergoes oxidative addition to Cu(II), forming a Cu(III) intermediate.
-
Cyclization : Reductive elimination forms the fused imidazo[1,2-a]pyridine ring .
Pd-Catalyzed C–N Cross-Coupling
The N-arylation mechanism involves:
-
Oxidative Addition : Pd(0) oxidizes to Pd(II) with chloronitrobenzene.
-
Transmetallation : The aniline substitutes the chloride ligand.
-
Reductive Elimination : The C–N bond forms, regenerating Pd(0) .
Functional Group Reactivity
The compound’s reactivity stems from its substituents:
-
Hydroxyl (–OH) Group : Participates in hydrogen bonding or undergoes esterification/etherification under acidic or basic conditions.
-
Methoxy (–OCH₃) Group : May act as an electron-donating group, influencing stability.
-
Chloro Substituent (–Cl) : A leaving group for nucleophilic aromatic substitution (e.g., with amines under basic conditions).
-
Amino Linkage (–NH–) : Susceptible to deprotonation or alkylation (e.g., in amide formation).
Comparative Analysis with Analogous Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Chloroquinoline | Chlorinated heterocycle | Antimicrobial |
| 4-Hydroxycoumarin | Hydroxylated coumarin derivative | Anticoagulant |
| Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate | Dual hydroxyl groups, imidazo core | Anticancer, Anti-inflammatory |
Key Differentiators :
-
Unique Functional Group Array : Combines chloro, hydroxyl, methoxy, and imidazo[1,2-a]pyridine moieties, enhancing solubility and biological activity compared to simpler analogs.
-
Structural Complexity : The imidazo[1,2-a]pyridine core allows for metal coordination , a feature absent in compounds like methyl 4-amino benzoate.
Stability and Metabolism
While direct data for this compound is limited, analogs with imidazo[1,2-a]pyridine cores show:
Scientific Research Applications
Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Quinolone Derivatives: Known for their antimicrobial properties.
Uniqueness
Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- IUPAC Name: this compound
- Molecular Formula: C18H17ClN2O4
- Molecular Weight: 364.79 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition: Compounds with imidazo-pyridine structures have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation: The compound may act as a modulator for neurotransmitter receptors, which could lead to neuroprotective effects.
- Antioxidant Activity: The presence of methoxy and hydroxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance:
- Cell Proliferation Inhibition: Compounds structurally similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.63 μM to 5.85 μM .
| Compound Name | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.63 |
| Compound B | A549 | 5.85 |
| Methyl Compound | MCF-7 | TBD |
Neuroprotective Effects
Research has also suggested that similar compounds can enhance neurotransmitter levels in the brain:
- Acetylcholine and Serotonin Levels: Studies using microdialysis have demonstrated that these compounds can increase acetylcholine and serotonin levels in the hippocampus, indicating potential benefits for neurodegenerative conditions .
Case Studies
- Study on Enzyme Inhibition: A study investigating the enzyme inhibition properties of imidazo-pyridine derivatives reported that they could effectively inhibit MAO-B activity with an IC50 value of 0.212 μM, suggesting potential applications in treating neurological disorders .
- Antioxidant Activity Assessment: In vitro studies evaluating antioxidant activity indicated that the compound exhibited significant free radical scavenging activity, further supporting its potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate?
The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic/aromatic aldehydes or ketones. For example, imidazo[1,2-a]pyridine cores are often formed via cyclization of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds. A key step includes reacting 2-(4-hydroxy-3-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine-3-amine with methyl 2-aminobenzoate under coupling conditions (e.g., using POCl₃ or DMF as a catalyst) to form the final ester linkage . Characterization via NMR (e.g., ¹H, ¹³C) and HPLC is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound?
Advanced spectroscopic techniques are required:
- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and the ester carbonyl (δ ~3.3 ppm for methyl ester).
- LC-MS : To confirm molecular weight (e.g., [M+H]⁺ at m/z ~450–460) and detect impurities.
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for the imidazo[1,2-a]pyridine core and substituent positioning .
Q. What is the rationale behind incorporating the 4-hydroxy-3-methoxyphenyl moiety?
The 4-hydroxy-3-methoxyphenyl group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) due to its polar substituents. The methoxy group also improves metabolic stability compared to unsubstituted phenols, as seen in COX-2 inhibitors and kinase modulators .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
Key variables include:
- Temperature : Controlled heating (e.g., 80–100°C) minimizes side reactions like ester hydrolysis.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
- Catalyst selection : Use of POCl₃ or EDCI/HOBt for amide/ester bond formation reduces racemization .
- Work-up protocols : Acidic or basic extraction removes unreacted starting materials .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?
Contradictions often arise from dynamic rotational isomerism or residual solvents. Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility in the imidazo[1,2-a]pyridine core.
- 2D NMR (COSY, NOESY) : Clarifies through-space interactions between the methoxyphenyl and benzoate groups.
- DFT calculations : Predicts energetically favorable conformers to align with experimental data .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP (~2.5–3.5), solubility (<10 μM), and CYP450 interactions.
- Molecular docking : Identifies potential binding modes with targets like COX-2 or kinases, leveraging the compound’s planar aromatic system .
- Reaction pathway modeling : Tools like Gaussian or ORCA simulate intermediates in synthesis steps, reducing trial-and-error experimentation .
Q. How does the chlorophenyl substituent influence electronic properties and reactivity?
The 6-chloro group:
- Electron-withdrawing effect : Increases electrophilicity of the imidazo[1,2-a]pyridine core, facilitating nucleophilic attacks.
- Steric hindrance : Impacts regioselectivity in substitution reactions (e.g., meta vs. para positions). Comparative studies with non-chlorinated analogs show reduced solubility but enhanced stability against oxidation .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Stabilizes the compound in solid form, avoiding hydrolysis of the ester group.
- Inert atmosphere storage : Argon or nitrogen prevents oxidation of the phenolic -OH group.
- Additives : Antioxidants like BHT (0.01–0.1% w/w) preserve integrity in solution .
Methodological Guidelines
Designing SAR Studies for Biological Activity
- Core modifications : Replace the imidazo[1,2-a]pyridine with pyrimidine or triazole rings to assess scaffold specificity.
- Substituent variation : Systematically alter the methoxy/hydroxy ratio on the phenyl ring to optimize binding affinity.
- In vitro assays : Use enzyme inhibition (e.g., COX-2 IC₅₀) and cell viability (MTT) tests to correlate structure with activity .
Troubleshooting Low Yields in Scale-Up Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
